molecular formula C16H19NO2 B12588390 Phenyl 4-tert-butylpyridine-1(4H)-carboxylate CAS No. 651053-61-1

Phenyl 4-tert-butylpyridine-1(4H)-carboxylate

Cat. No.: B12588390
CAS No.: 651053-61-1
M. Wt: 257.33 g/mol
InChI Key: TTYUIMQJCRKNFJ-UHFFFAOYSA-N
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Description

Phenyl 4-tert-butylpyridine-1(4H)-carboxylate (CAS 65850-12-6) is a chemical compound with the molecular formula C16H19NO2 . It belongs to a class of phenylpyridine derivatives which are of significant interest in modern medicinal chemistry, particularly in the development of enzyme inhibitors . Compounds based on similar pyridine and phenyl scaffolds are frequently investigated as potential therapeutics, with research indicating their relevance in areas such as dipeptidyl peptidase-4 (DPP-4) inhibition for the management of type 2 diabetes . Furthermore, structural analogues featuring tert-butyl pyridine groups have demonstrated high potency as antagonists for targets like the TRPV1 receptor, a key player in pain sensation pathways, highlighting the value of this structural motif in drug discovery . As a building block, this compound can be utilized in the synthesis of more complex molecules for biological screening and structure-activity relationship (SAR) studies. This compound is provided for research purposes as a key intermediate for pharmaceutical development. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

651053-61-1

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

phenyl 4-tert-butyl-4H-pyridine-1-carboxylate

InChI

InChI=1S/C16H19NO2/c1-16(2,3)13-9-11-17(12-10-13)15(18)19-14-7-5-4-6-8-14/h4-13H,1-3H3

InChI Key

TTYUIMQJCRKNFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C=CN(C=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-tert-butylpyridine-1(4H)-carboxylate typically involves the reaction of 4-tert-butylpyridine with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for achieving high product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-tert-butylpyridine-1(4H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The phenyl and tert-butyl groups can be substituted with other functional groups under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Organic Electronics

Dye-Sensitized Solar Cells (DSSCs)
Phenyl 4-tert-butylpyridine-1(4H)-carboxylate is utilized as an additive in the electrolytes of dye-sensitized solar cells. Its role is crucial in enhancing the efficiency of these cells by improving charge transport and reducing charge recombination. Studies have shown that incorporating this compound can lead to significant improvements in power conversion efficiencies (PCEs) of DSSCs, with enhancements reported up to 58% in certain configurations .

Hole Transport Layer Materials
In polymer photovoltaics and perovskite solar cells, this compound serves as a key component in hole transport layers (HTLs). It has been demonstrated that this compound enhances the crystallinity of perovskite materials, which is essential for achieving higher PCEs. For instance, the introduction of this compound into HTMs has resulted in improvements from 6.71% to 10.62% in PCEs for CH₃NH₃PbI₃-based perovskite solar cells .

Medicinal Chemistry

Targeted Protein Degradation
this compound is being explored as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras). These compounds are designed for targeted protein degradation, which is a promising approach in cancer therapy and other diseases. The rigidity introduced by this compound may influence the three-dimensional orientation of PROTACs, optimizing their drug-like properties and efficacy .

GLP-1 Agonists
Recent studies have identified derivatives of this compound that act as potential agonists for GLP-1 (glucagon-like peptide-1), which is significant for treating type 2 diabetes mellitus (T2DM). These derivatives have shown strong binding affinities and are undergoing further biological evaluations to assess their therapeutic potential .

Materials Science

Polymer Composites
In materials science, this compound is used to enhance the properties of polymer composites. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various applications including coatings and structural materials.

Data Table: Summary of Applications

Application AreaSpecific UseBenefits
Organic ElectronicsAdditive in DSSCsIncreased PCE by up to 58%
Component in HTLs for PSCsEnhanced crystallinity leading to higher efficiencies
Medicinal ChemistryLinker in PROTAC developmentOptimized drug-like properties
Potential GLP-1 agonistsPromising candidates for T2DM treatment
Materials ScienceEnhancer in polymer compositesImproved mechanical strength and thermal stability

Case Study 1: Efficiency Improvement in Solar Cells

A study conducted on perovskite solar cells demonstrated that the addition of this compound significantly improved the uniformity of HTLs and reduced charge recombination. This was validated through transmission electron microscopy (TEM) and Fourier transform infrared spectroscopy (FTIR), confirming its role as a morphology controller within the HTL .

Case Study 2: Development of GLP-1 Agonists

Research focusing on novel derivatives of this compound revealed four compounds with strong binding affinities for GLP-1 receptors. These compounds are currently being evaluated for their efficacy in vivo, showcasing the potential of this compound class in diabetes treatment .

Mechanism of Action

The mechanism of action of Phenyl 4-tert-butylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with High Similarity

The following compounds exhibit structural or functional group similarities to Phenyl 4-tert-butylpyridine-1(4H)-carboxylate, as identified in the evidence:

Compound Name CAS Number Similarity Score Key Structural Features Reference
tert-Butyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate 1056934-87-2 0.81 Chloro-substituted pyrido-pyrimidine core
Methyl 4-tert-butylpyridine-1-carboxylate 934984-62-0 N/A Methyl ester instead of phenyl ester
tert-Butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate 167263-04-9 0.63 Cyano and pyridyl substituents

Key Observations:

  • Steric and Electronic Effects : The tert-butyl group in all analogs enhances hydrophobicity and thermal stability. For instance, PK03447E-1 (a piperidine analog) requires stringent safety protocols (e.g., respiratory and eye protection) due to its solid-state reactivity .

Biological Activity

Phenyl 4-tert-butylpyridine-1(4H)-carboxylate is a chemical compound notable for its potential biological activities, particularly in antiviral applications. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring, a carboxylate group, and a tert-butyl substituent. Its molecular formula is C₁₈H₃₁N₁O₂, with a molecular weight of approximately 320.4 g/mol. The arrangement of these functional groups contributes to its unique biological properties.

Antiviral Properties

Research has indicated that this compound exhibits significant antiviral activity. Compounds with similar structural characteristics have been shown to inhibit viral replication and may serve as potential therapeutic agents against various viral infections.

The compound's mechanism of action appears to involve interference with viral entry or replication processes within host cells, making it a candidate for further investigation in antiviral drug development.

Structure-Activity Relationships (SAR)

Studies on related compounds suggest that the presence of electron-donating groups can enhance biological activity. For instance, modifications in the phenyl substituents can significantly influence the compound's efficacy against specific biological targets .

Table 1 summarizes some compounds structurally related to this compound and their unique features:

Compound NameStructureUnique Features
Tert-butyl 4-phenylpiperidine-1-carboxylateStructureContains a piperidine ring; used in analgesics.
Tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylateStructureFeatures an amino group; potential for enhanced biological activity.
Tert-butyl 3,3-difluoro-4-phenylpiperidine-1-carboxylateStructureContains fluorine substituents; may exhibit different pharmacokinetics.

Case Studies

  • Antiviral Activity : A study highlighted the antiviral properties of similar pyridine derivatives, demonstrating their ability to inhibit viral replication effectively. The research suggested that these compounds could be optimized for better efficacy against specific viruses.
  • Analgesic Potential : Another investigation into related piperidine derivatives indicated significant antagonistic effects on pain pathways, suggesting that structural modifications could lead to enhanced analgesic properties .
  • PDE4 Inhibition : A series of studies focused on phenolic compounds revealed that certain substitutions at the para position of the phenolic ring could enhance inhibitory activity against phosphodiesterase type 4 (PDE4), indicating potential applications in treating inflammatory diseases .

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